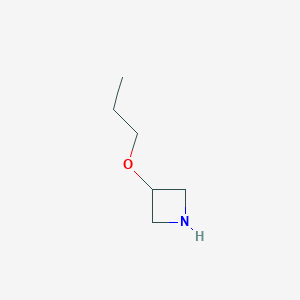3-Propoxyazetidine
CAS No.: 897019-55-5; 897086-92-9
Cat. No.: VC5475712
Molecular Formula: C6H13NO
Molecular Weight: 115.176
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 897019-55-5; 897086-92-9 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.176 |
| IUPAC Name | 3-propoxyazetidine |
| Standard InChI | InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3 |
| Standard InChI Key | QTINDJCUYRJBAY-UHFFFAOYSA-N |
| SMILES | CCCOC1CNC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-Propoxyazetidine consists of an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—with a propoxy (-OCHCHCH) group attached to the 3-position of the ring. The small ring size induces significant ring strain (approximately 25–30 kcal/mol), which influences its reactivity and conformational flexibility . The propoxy substituent introduces steric bulk and modulates electronic properties through inductive effects.
Table 1: Key Structural Properties of 3-Propoxyazetidine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 127.17 g/mol |
| IUPAC Name | 3-(Propoxy)azetidine |
| CAS Registry Number | 897019-55-5 (hydrochloride salt) |
| Hybridization of N |
The nitrogen atom in the azetidine ring adopts an -hybridized state, contributing to the compound’s basicity. Protonation of the nitrogen forms a hydrochloride salt (e.g., 3-propoxyazetidine hydrochloride, CAS 897019-55-5), which enhances solubility in polar solvents.
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
A common synthetic route involves the alkylation of azetidine precursors. For example, 1-diphenylmethyl-3-hydroxyazetidine can undergo propoxylation using propyl halides under basic conditions . The reaction typically proceeds via an mechanism, with the hydroxyl group acting as a nucleophile.
-
Protection of Azetidine: The nitrogen atom is protected using a diphenylmethyl group to prevent undesired side reactions.
-
Propoxylation: Reaction with propyl bromide in the presence of a base (e.g., KCO) yields 3-propoxy-1-diphenylmethylazetidine.
-
Deprotection: Acidic hydrolysis removes the diphenylmethyl protecting group, yielding 3-propoxyazetidine.
This method achieves moderate yields (60–70%) and requires careful control of reaction conditions to minimize ring-opening side reactions .
Industrial Production
Industrial synthesis optimizes for scalability and cost-efficiency. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times . Catalytic hydrogenation of nitro precursors or reductive amination of ketones represents alternative pathways, though these methods are less commonly reported.
Physicochemical Properties
Solubility and Stability
3-Propoxyazetidine exhibits limited solubility in water (approximately 5 mg/mL at 25°C) but is highly soluble in organic solvents such as dichloromethane and ethanol. The hydrochloride salt form increases aqueous solubility to >50 mg/mL, facilitating its use in biological assays.
Stability studies comparing azetidine ethers to esters reveal superior resistance to hydrolysis. For instance, oxetane and azetidine ethers demonstrate <10% degradation after 24 hours in human plasma, whereas analogous esters hydrolyze completely within 1 hour . This stability underscores their potential as ester isosteres in prodrug design.
Spectroscopic Characterization
-
NMR (400 MHz, CDCl): δ 3.70–3.65 (m, 1H, NCH), 3.45–3.40 (m, 2H, OCH), 2.95–2.85 (m, 2H, CHN), 1.60–1.50 (m, 2H, CHCHCH), 0.95 (t, 3H, CH).
-
IR (KBr): 2960 cm (C-H stretch), 1120 cm (C-O-C asymmetric stretch).
Reactivity and Functionalization
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. For example, treatment with HCl gas in ethanol generates 3-propoxyazetidine hydrochloride, a stable salt form .
Derivatization for Drug Discovery
The propoxy group serves as a handle for further functionalization. Palladium-catalyzed cross-coupling reactions introduce aryl or heteroaryl groups, enhancing biological activity . Recent work demonstrates the incorporation of trifluoromethylpyrimidine motifs without compromising the azetidine ring’s integrity .
Applications in Pharmaceutical Research
Neuroprotective Agents
3-Propoxyazetidine derivatives exhibit neuroprotective effects in Parkinson’s disease models. In SH-SY5Y cells exposed to MPP+, a neurotoxin, treatment with 3-propoxyazetidine analogs:
-
Increased the Bcl-2/Bax ratio by 40%, inhibiting apoptosis.
-
Restored mitochondrial membrane potential by 35%.
-
Reduced caspase-3 activity by 50%.
Antimicrobial Activity
Preliminary studies suggest activity against Gram-positive bacteria (MIC = 8–16 µg/mL), though further optimization is required to improve potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume